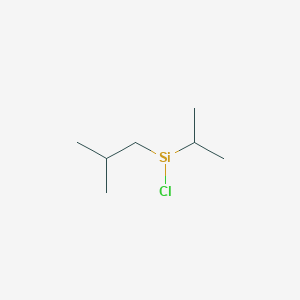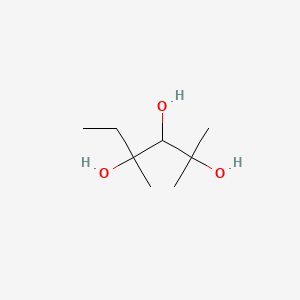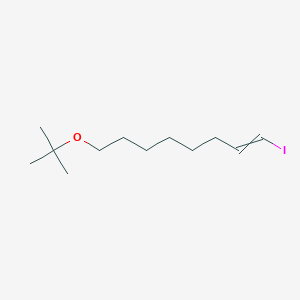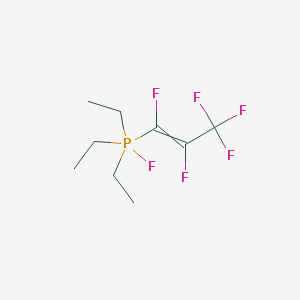
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of multiple fluorine atoms and a phosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane typically involves the reaction of triethylphosphine with a fluorinated alkene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Various phosphine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group and fluorinated moiety. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-2-chloro-1,1,2-trifluoro-3-[(1E)-1,2,3,3,3-pentafluoroprop-1-en-1-yl]cyclobutane
- 1-chloro-2-(1,2,3,3,3-pentafluoroprop-1-en-1-yl)benzene
Uniqueness
Triethyl(fluoro)(1,2,3,3,3-pentafluoroprop-1-en-1-yl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with a highly fluorinated alkene This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other similar compounds
Propiedades
Número CAS |
120154-83-8 |
|---|---|
Fórmula molecular |
C9H15F6P |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
triethyl-fluoro-(1,2,3,3,3-pentafluoroprop-1-enyl)-λ5-phosphane |
InChI |
InChI=1S/C9H15F6P/c1-4-16(15,5-2,6-3)8(11)7(10)9(12,13)14/h4-6H2,1-3H3 |
Clave InChI |
AYRGKFDMJHFAER-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)(CC)(C(=C(C(F)(F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


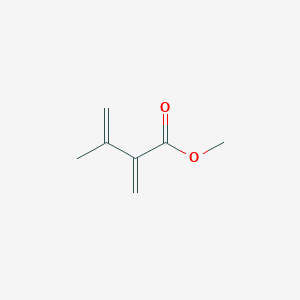
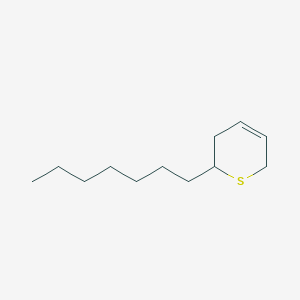
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
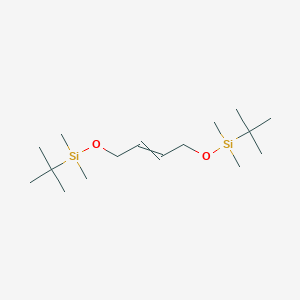
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
![Benzonitrile, 2-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B14283723.png)
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
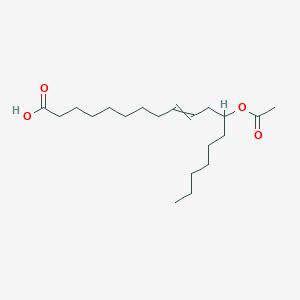

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
